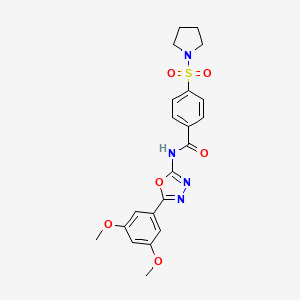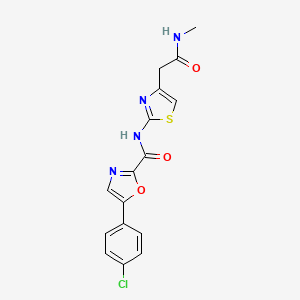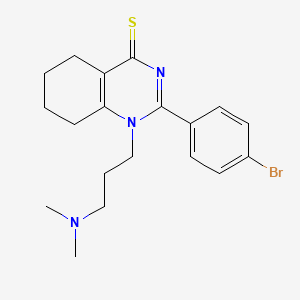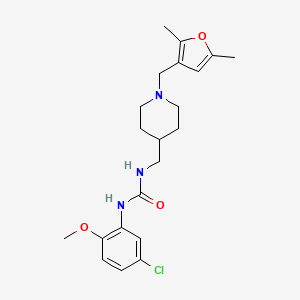
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H22N4O6S and its molecular weight is 458.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, has been studied for its interaction with the CB1 cannabinoid receptor. This research, using molecular orbital methods and conformational analysis, contributes to the understanding of molecular interactions and binding mechanisms of similar compounds (Shim et al., 2002).
Synthesis and Biological Prediction
The synthesis of related 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones, using one-pot condensation methods, has been explored. This study aids in understanding the synthetic pathways and predicting the biological activities of similar oxadiazole-based compounds (Kharchenko et al., 2008).
Anticancer Activity Evaluation
A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally related to the compound , have been synthesized and evaluated for their anticancer activity. This research provides insight into the potential therapeutic applications of similar compounds (Ravinaik et al., 2021).
Antibacterial and Antitubercular Agent Studies
The synthesis and evaluation of 4-pyrrol-1-yl benzoic acid hydrazide analogs, including derived oxadiazoles, triazoles, and pyrroles, have been researched for their antibacterial and antitubercular activities. This work contributes to understanding the antimicrobial potential of similar oxadiazole compounds (Joshi et al., 2008).
Synthesis of Oxadiazole Compounds
Research into the selective synthesis of 3,5-diphenyl-1,2,4-oxadiazole highlights the synthetic methods relevant to similar compounds. This study aids in understanding the chemical pathways for creating oxadiazole derivatives (Kijima et al., 1994).
Preparation of N-Sulfinyl Compounds
The preparation of N-sulfinylbenzamide and its reactions, including with styrene oxide, provides insights into the chemical behavior and potential applications of similar sulfonyl-containing compounds (Tsuge & Mataka, 1971).
Antimicrobial and Anti-Proliferative Activities
The synthesis and evaluation of 1,3,4-Oxadiazole N-Mannich Bases, including antimicrobial and anti-proliferative activities, offer insights into the biomedical applications of similar oxadiazole compounds (Al-Wahaibi et al., 2021).
Crystal Structure and Biological Studies
Studies on the crystal structure and biological activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives provide valuable information on the physical and chemical properties of similar compounds (Karanth et al., 2019).
Eigenschaften
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c1-29-16-11-15(12-17(13-16)30-2)20-23-24-21(31-20)22-19(26)14-5-7-18(8-6-14)32(27,28)25-9-3-4-10-25/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRSZKLLRIAMRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2367738.png)
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-isopropylacetamide](/img/structure/B2367740.png)

![N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide](/img/structure/B2367744.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2367747.png)


![N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide](/img/structure/B2367753.png)


![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2367757.png)
![Ethyl 3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2367758.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride](/img/structure/B2367759.png)

